molecular formula C37H45N5O5Si B15139545 3'-O-tert-Butyldimethylsilyl-5'-O-DMT-2'-deoxyadenosine

3'-O-tert-Butyldimethylsilyl-5'-O-DMT-2'-deoxyadenosine

Cat. No.: B15139545
M. Wt: 667.9 g/mol
InChI Key: BLILIIKIHHYPLG-YPHBKRNWSA-N
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Description

3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine is a purine nucleoside analog. This compound is characterized by the presence of a tert-butyldimethylsilyl group at the 3’ position and a dimethoxytrityl (DMT) group at the 5’ position of the 2’-deoxyadenosine molecule. It is primarily used in the synthesis of DNA and RNA, and has broad antitumor activity targeting indolent lymphoid malignancies .

Preparation Methods

The synthesis of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine involves multiple steps. The process typically begins with the protection of the hydroxyl groups on the 2’-deoxyadenosine molecule. The tert-butyldimethylsilyl group is introduced at the 3’ position using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The 5’ hydroxyl group is then protected with the dimethoxytrityl (DMT) group using dimethoxytrityl chloride under basic conditions .

Chemical Reactions Analysis

3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like imidazole and pyridine, and solvents such as dichloromethane and tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine involves its incorporation into DNA and RNA, where it acts as a chain terminator. This inhibits DNA synthesis and induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar compounds to 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine include:

The uniqueness of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine lies in its specific modifications, which make it particularly useful in the synthesis of DNA and RNA, as well as its broad antitumor activity.

Properties

Molecular Formula

C37H45N5O5Si

Molecular Weight

667.9 g/mol

IUPAC Name

9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]purin-6-amine

InChI

InChI=1S/C37H45N5O5Si/c1-36(2,3)48(6,7)47-30-21-32(42-24-41-33-34(38)39-23-40-35(33)42)46-31(30)22-45-37(25-11-9-8-10-12-25,26-13-17-28(43-4)18-14-26)27-15-19-29(44-5)20-16-27/h8-20,23-24,30-32H,21-22H2,1-7H3,(H2,38,39,40)/t30?,31-,32-/m1/s1

InChI Key

BLILIIKIHHYPLG-YPHBKRNWSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N

Origin of Product

United States

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